![molecular formula C8H7BrClNS B2641253 6-Bromo-1-benzothiophen-2-amine hydrochloride CAS No. 604757-36-0](/img/structure/B2641253.png)
6-Bromo-1-benzothiophen-2-amine hydrochloride
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Description
Scientific Research Applications
Synthesis and Organic Chemistry
6-Bromo-1-benzothiophen-2-amine hydrochloride serves as a precursor in the synthesis of complex organic molecules. For example, it is involved in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, highlighting its role in producing selective estrogen receptor modulators and their analogs through various synthetic routes (Petrov, Popova, & Androsov, 2015). These compounds have potential applications in drug development, particularly in treating diseases such as breast cancer by targeting estrogen receptors.
Materials Science
In materials science, derivatives of 6-Bromo-1-benzothiophen-2-amine hydrochloride are used to create novel materials with specific properties. For instance, the synthesis of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives and small organic molecules utilizes bromophenyl derivatives. These materials exhibit high sensitivity and selectivity, making them promising for security and environmental monitoring applications (Xiang & Cao, 2012).
Antitumor Activity
Research into antitumor benzothiazoles has revealed the synthesis and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, indicating the potential therapeutic applications of benzothiazole derivatives in cancer treatment. These studies focus on understanding the metabolic pathways and optimizing the antitumor efficacy of such compounds (Kashiyama et al., 1999).
Pharmaceutical Development
In pharmaceutical development, 6-Bromo-1-benzothiophen-2-amine hydrochloride derivatives are explored for designing EGFR inhibitors as targeted anticancer agents. These efforts aim to develop new medications with improved efficacy against specific cancer types by inhibiting the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers (Allam et al., 2020).
Environmental Science
Additionally, studies on the high-temperature pyrolysis of bromophenols, including derivatives of 6-Bromo-1-benzothiophen-2-amine hydrochloride, contribute to understanding the formation mechanisms of dioxins and other hazardous combustion byproducts. This research is vital for environmental science, focusing on minimizing the environmental impact of brominated flame retardants during disposal and accidental fires (Evans & Dellinger, 2003).
properties
IUPAC Name |
6-bromo-1-benzothiophen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEGIOHBMCDNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-benzothiophen-2-amine hydrochloride |
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